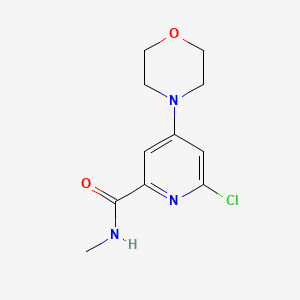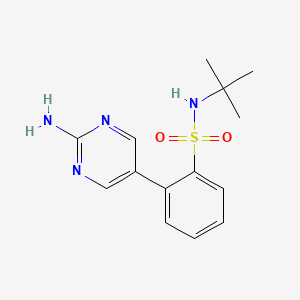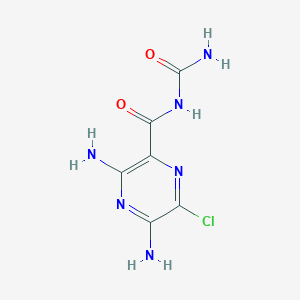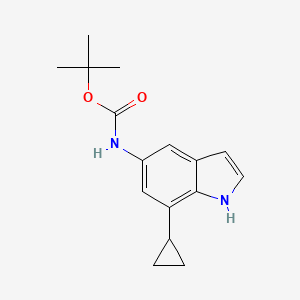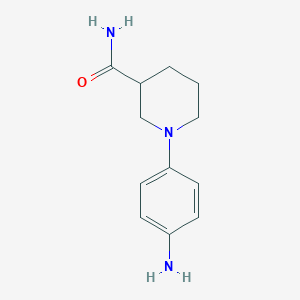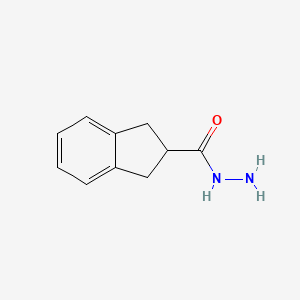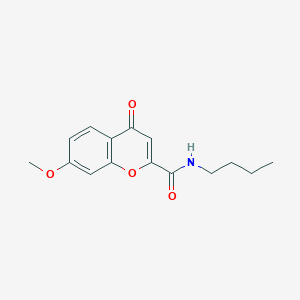
N-butyl-7-methoxy-4-oxochromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-7-methoxy-4-oxochromene-2-carboxamide is a synthetic organic compound belonging to the chromone family Chromones are benzopyran derivatives known for their diverse biological activities and presence in various natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-7-methoxy-4-oxochromene-2-carboxamide typically involves a multi-step process:
Formation of the Chromone Core: The initial step involves the synthesis of the chromone core, which can be achieved through the cyclization of appropriate precursors such as acetophenone derivatives.
Amidation: The final step involves the amidation reaction where the carboxylic acid derivative of the chromone is reacted with butylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as flash chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-7-methoxy-4-oxochromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted chromones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-butyl-7-methoxy-4-oxochromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-butyl-7-methoxy-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide
- 7-Methoxy-4-oxo-N-methyl-4H-chromene-2-carboxamide
- 7-Methoxy-4-oxo-N-ethyl-4H-chromene-2-carboxamide
Uniqueness
N-butyl-7-methoxy-4-oxochromene-2-carboxamide stands out due to its unique butyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural variation can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C15H17NO4 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
N-butyl-7-methoxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H17NO4/c1-3-4-7-16-15(18)14-9-12(17)11-6-5-10(19-2)8-13(11)20-14/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
HEWHGUSWGJHUJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


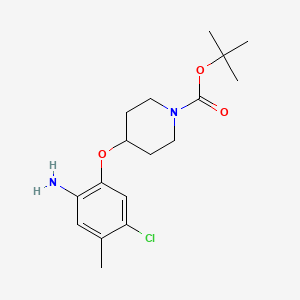
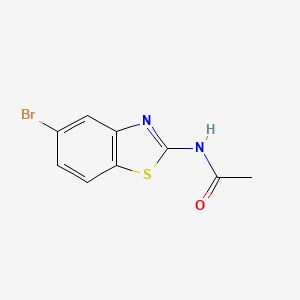
![1-[2-(Benzimidazol-1-yl)phenyl]ethanone](/img/structure/B13879685.png)
![3-N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1,3-diamine](/img/structure/B13879690.png)
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
